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Compound of Interest

Compound Name: GMA-839

Cat. No.: B1671973 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on optimizing CB-839 treatment schedules to minimize toxicity

while maintaining therapeutic efficacy. The information is presented in a question-and-answer

format to directly address common issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)
Q1: What is the recommended Phase 2 dose (RP2D) of CB-839 and was a maximum tolerated

dose (MTD) identified in monotherapy trials?

In Phase 1 monotherapy studies, a maximum tolerated dose (MTD) for CB-839 was not

reached. The recommended Phase 2 dose (RP2D) was established at 800 mg administered

orally twice daily (BID) with food.[1][2][3][4] This dose was selected based on its tolerability and

ability to achieve robust inhibition of glutaminase in both blood and tumor tissues.[5]

Q2: What are the most common toxicities observed with CB-839 treatment?

Across multiple clinical trials, CB-839 has been generally well-tolerated.[6] The most frequently

reported drug-related adverse events are low-grade fatigue and nausea.[2][3] In some cases,

reversible elevations in liver function tests (ALT and AST) have been observed, which are

typically manageable.[1]

Q3: How does the toxicity profile of CB-839 change when used in combination with other anti-

cancer agents?
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The toxicity profile of CB-839 in combination therapies is generally consistent with the known

side effects of the individual agents. For instance:

With Paclitaxel: The combination has been well-tolerated, with an expansion cohort

proceeding at a CB-839 dose of 600 mg BID.[5]

With Nivolumab: The combination was generally well-tolerated, and the safety profile was

consistent with the known toxicities of each drug individually.[7]

With Panitumumab: The combination was tolerable with manageable side effects, though

grade 4 hypomagnesemia, a known effect of panitumumab, was noted in some patients.[6]

Researchers should anticipate and monitor for the cumulative or overlapping toxicities of the

combination agents.

Q4: What is the underlying mechanism of CB-839's on-target activity?

CB-839 is a potent and selective inhibitor of glutaminase (GLS), the enzyme that converts

glutamine to glutamate.[8][9] In many cancer cells, this pathway is critical for generating energy

and building blocks for proliferation.[9] By inhibiting GLS, CB-839 disrupts cancer cell

metabolism, leading to reduced proliferation and, in some cases, cell death.[8][9] This targeted

mechanism of action is believed to contribute to its favorable tolerability profile.[8]
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Observed Toxicity Grade
Recommended

Action

Rationale/Considerat

ions

Fatigue/Nausea 1-2

- Administer CB-839

with food.- Consider

supportive care (e.g.,

anti-emetics for

nausea).- Monitor for

worsening of

symptoms.

Administration with

food can improve

gastrointestinal

tolerability.[1][10]

Elevated Liver

Enzymes (ALT/AST)
1-2

- Continue treatment

with increased

monitoring frequency

(e.g., weekly).

Mild, transient

elevations have been

reported and often

resolve without

intervention.[1]

3-4

- Interrupt CB-839

dosing.- Monitor liver

function tests until

they return to Grade 1

or baseline.- Consider

dose reduction upon

re-initiation of

treatment.

Grade 3/4 elevations

are less common but

require prompt

management to

prevent severe

hepatotoxicity.[1]

Other Severe (Grade

3/4) Toxicities
3-4

- Interrupt CB-839

treatment.- Manage

toxicity according to

standard clinical

practice.- Once

toxicity resolves,

consider resuming

CB-839 at a reduced

dose.

Dose interruption and

reduction are standard

strategies for

managing severe

drug-related adverse

events.
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Quantitative Data Summary: Toxicity Profile of CB-
839
The following table summarizes the incidence of common adverse events from a Phase 1

dose-escalation and expansion study of CB-839 in patients with advanced solid tumors.

Adverse Event All Grades (%) Grade 3/4 (%)

Fatigue 23% <5%

Nausea 19% <2%

ALT Increased Not specified 2%

AST Increased Not specified 1%

Data adapted from a Phase 1 study of 120 patients with advanced or metastatic solid tumors.

[1][2][3]

Experimental Protocols
Glutaminase (GLS) Activity Assay in Tumor Biopsies
Objective: To determine the level of target engagement by measuring GLS activity in tumor

tissue.

Methodology:

Fresh tumor biopsies are collected from patients before and after CB-839 treatment (e.g., on

Cycle 2, Day 1).[2]

Tumor tissue is homogenized in a suitable lysis buffer.

GLS activity is measured using a coupled enzymatic assay. This typically involves the

conversion of glutamate to α-ketoglutarate, which is then measured spectrophotometrically

or fluorometrically.

To measure inhibited activity, the assay is performed under conditions that preserve the CB-

839/GLS complex.
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To measure total (uninhibited) activity, the assay is performed under conditions that allow

CB-839 to fully dissociate from GLS.

The percent GLS inhibition is calculated by comparing the inhibited activity to the total

activity or to pre-dose samples.[2]

Metabolite Analysis by LC/MS
Objective: To assess the pharmacodynamic effects of CB-839 by measuring changes in key

metabolites downstream of glutaminase.

Methodology:

Cell culture media, plasma, or tumor tissue extracts are collected at specified time points

post-treatment.[8][11][12]

Metabolites are extracted using a solvent mixture, typically containing methanol and formic

acid.[12]

The solvent is evaporated, and the resulting pellet is reconstituted in a suitable solvent for

analysis.

Metabolite levels (e.g., glutamine, glutamate, aspartate, α-ketoglutarate) are quantified using

Liquid Chromatography-Mass Spectrometry (LC/MS).[1][8]

Changes in metabolite levels are compared between treated and untreated samples to

confirm the on-target effects of CB-839. A significant increase in glutamine and a decrease in

glutamate and downstream TCA cycle intermediates are indicative of effective GLS

inhibition.[1][11]
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CB-839 Dosing & Toxicity Monitoring

Initiate CB-839 at Recommended Dose
(e.g., 800 mg BID with food)

Monitor for Adverse Events (AEs)
(e.g., LFTs, fatigue, nausea)

Continue Dosing
& Monitoring

no_ae

Grade Severity of AE

ae_present

No Significant AEs AEs Present

Implement Supportive Care
& Continue Dosing with
Increased Monitoring

grade12

Interrupt CB-839 Dosing

grade34

Grade 1-2 Grade 3-4

Monitor until AE Resolves
to Grade <= 1

Resume CB-839 at
Reduced Dose Level

AE Resolves

Consider Discontinuation
if AE Recurs

AE Persists or Recurs

Click to download full resolution via product page

Caption: Workflow for CB-839 dose modification based on toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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